molecular formula C17H28N2O4 B012704 Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate CAS No. 102417-11-8

Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

Cat. No. B012704
M. Wt: 324.4 g/mol
InChI Key: LLNPLSJWCGZQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.

Scientific Research Applications

Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is used to study the role of β2-adrenergic receptors in various physiological processes such as smooth muscle relaxation, cardiac function, and glucose metabolism. It is also used to investigate the role of β2-adrenergic receptors in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.

Mechanism Of Action

Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is a selective β2-adrenergic receptor antagonist, which means it blocks the activation of β2-adrenergic receptors. β2-adrenergic receptors are G protein-coupled receptors that are activated by the catecholamine hormones epinephrine and norepinephrine. When activated, β2-adrenergic receptors increase cAMP levels, which leads to smooth muscle relaxation, cardiac stimulation, and glucose metabolism. By blocking the activation of β2-adrenergic receptors, Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate inhibits these physiological processes.

Biochemical And Physiological Effects

Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit smooth muscle relaxation, cardiac stimulation, and glucose metabolism. It has also been shown to reduce airway resistance in patients with asthma and COPD. Additionally, it has been shown to have anti-inflammatory effects in various disease models.

Advantages And Limitations For Lab Experiments

One advantage of using Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to specifically investigate the role of β2-adrenergic receptors in various physiological and pathological processes. However, one limitation of using Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is its potential off-target effects. It is important for researchers to carefully design their experiments to control for these potential off-target effects.

Future Directions

There are several future directions for research using Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate. One direction is to investigate the role of β2-adrenergic receptors in other physiological and pathological processes. For example, recent research has shown that β2-adrenergic receptors may play a role in the regulation of immune function. Another direction is to investigate the potential therapeutic uses of β2-adrenergic receptor antagonists in various diseases. For example, β2-adrenergic receptor antagonists may have potential as anti-inflammatory agents in diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, future research could focus on developing more selective and potent β2-adrenergic receptor antagonists for use in clinical settings.

Synthesis Methods

Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is synthesized by reacting 2-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenol with butyl isocyanate in the presence of a base. The reaction yields a white crystalline solid with a melting point of 156-158°C.

properties

CAS RN

102417-11-8

Product Name

Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

Molecular Formula

C17H28N2O4

Molecular Weight

324.4 g/mol

IUPAC Name

butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

InChI

InChI=1S/C17H28N2O4/c1-4-5-10-22-17(21)19-15-8-6-7-9-16(15)23-12-14(20)11-18-13(2)3/h6-9,13-14,18,20H,4-5,10-12H2,1-3H3,(H,19,21)

InChI Key

LLNPLSJWCGZQOZ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O

Canonical SMILES

CCCCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O

synonyms

butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

Origin of Product

United States

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